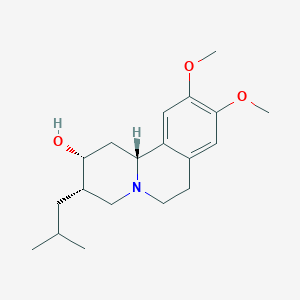

(2R,3S,11bR)-Dihydrotetrabenazine

描述

Contextualization of (2R,3S,11bR)-Dihydrotetrabenazine within the Dihydrotetrabenazine (B1670615) Isomer Landscape

Tetrabenazine (B1681281) has two chiral centers, leading to four possible stereoisomers. However, the commercially available drug is a racemic mixture of (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ. nih.gov In the body, tetrabenazine is metabolized into various isomers of dihydrotetrabenazine (DHTBZ). nih.govnih.gov The reduction of the 2-keto group of tetrabenazine creates an additional chiral center, resulting in a total of eight possible stereoisomers of DHTBZ. nih.gov

These eight stereoisomers exhibit a wide range of binding affinities for VMAT2. nih.gov The specific stereoisomer, this compound, is one of these eight and is characterized by a cis-configuration at the C-3 and C-11b positions. nih.gov Research has shown that stereoisomers with the (3R,11bR) configuration generally exhibit high affinity for VMAT2, while those with a (3S,11bR) configuration, such as (2R,3S,11bR)-DHTBZ, tend to have moderate to weak potency. nih.gov

Historical Development of Dihydrotetrabenazine Research Beyond Initial Characterization

The synthesis of all eight stereoisomers of DHTBZ has been a significant focus of research, enabling detailed investigation of their individual properties. nih.govresearchgate.net Early methods often resulted in mixtures of isomers that were difficult to separate. nih.gov

Key developments in synthetic chemistry have allowed for the stereoselective synthesis of each isomer. nih.gov For instance, the reduction of (+)-tetrabenazine with sodium borohydride (B1222165) yields a mixture of (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ. nih.gov More advanced techniques, such as the use of specific reducing agents like L-selectride® and borane-methyl sulfide (B99878), have enabled the preparation of specific stereoisomers, including (2R,3S,11bR)-DHTBZ. nih.gov

Furthermore, biocatalysis has emerged as a powerful tool. nih.govacs.orgsemanticscholar.org Directed evolution and machine learning-assisted directed evolution of ketoreductases have been employed to improve the diastereoselectivity of the reduction of tetrabenazine, providing access to individual DHTBZ isomers with high purity. nih.govacs.orgsemanticscholar.org

Early studies revealed that the interaction of dihydrotetrabenazine with VMAT2 is highly stereospecific. nih.gov The binding affinity of different isomers to VMAT2 varies significantly. nih.gov It was discovered that the (+)-isomers of DHTBZ generally exhibit higher affinity for VMAT2 than their corresponding (-)-isomers. google.com

Research has consistently shown that the (3R,11bR)-configuration is crucial for high-affinity binding to VMAT2. nih.govnih.govebi.ac.uk Among the eight stereoisomers, (2R,3R,11bR)-dihydrotetrabenazine demonstrates the highest affinity for VMAT2. nih.govnih.govebi.ac.uk In contrast, (2R,3S,11bR)-DHTBZ, which possesses a (3S,11bR) configuration, displays a significantly lower binding affinity. nih.gov

Significance of Stereochemistry in Dihydrotetrabenazine Academic Investigations

The stereochemistry of dihydrotetrabenazine isomers is paramount in determining their biological activity. nih.gov The three-dimensional arrangement of atoms in each isomer dictates how it interacts with the binding site on the VMAT2 transporter. nih.govelifesciences.orgnih.gov

Studies have consistently demonstrated that even minor changes in stereochemistry can lead to dramatic differences in VMAT2 binding affinity. nih.gov For example, (+)-tetrabenazine is approximately 8000-fold more potent than (−)-tetrabenazine in binding to VMAT2. nih.govnih.govebi.ac.uk Similarly, among the DHTBZ isomers, there is a vast range in their ability to inhibit VMAT2. nih.gov

This stereospecificity is critical for understanding the pharmacological effects of tetrabenazine and for the development of new, more selective VMAT2 inhibitors. nih.govnih.gov By isolating and studying individual stereoisomers, researchers can identify which isomers contribute most to the therapeutic effects and which may be responsible for off-target effects. nih.gov

Current State of Research on this compound and Related Stereoisomers

Current research continues to explore the nuanced roles of each DHTBZ stereoisomer. While (2R,3R,11bR)-dihydrotetrabenazine is recognized as the most potent VMAT2 inhibitor among the isomers, studies on other isomers like (2R,3S,11bR)-DHTBZ are important for building a complete picture of the structure-activity relationship. nih.gov

Recent advancements in structural biology, such as cryo-electron microscopy (cryo-EM), are providing detailed insights into how tetrabenazine and its metabolites bind to VMAT2 at an atomic level. elifesciences.orgnih.govnih.govelifesciences.org These structural studies help to explain the observed differences in binding affinity among the stereoisomers. elifesciences.orgnih.govnih.govelifesciences.org

Furthermore, ongoing research is focused on developing novel VMAT2 inhibitors with improved properties, such as derivatives of dihydrotetrabenazine. tandfonline.comresearchgate.netnih.govresearchgate.netnih.gov Understanding the contributions of each stereoisomer, including the less potent ones like (2R,3S,11bR)-DHTBZ, is essential for the rational design of these new therapeutic agents. tandfonline.comresearchgate.netnih.govresearchgate.netnih.gov

Data Tables

VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers

| Stereoisomer | Ki (nM) | Configuration at C-3 vs. C-11b |

| (2R,3R,11bR)-DHTBZ | 3.96 | trans |

| (2S,3R,11bR)-DHTBZ | 13.4 | trans |

| (2R,3S,11bR)-DHTBZ | 71.1 | cis |

| (2S,3S,11bR)-DHTBZ | 593 | cis |

| (-)-2 | 23,700 | Not specified in source |

| (-)-3 | 2460 | Not specified in source |

| (-)-4 | 4630 | Not specified in source |

| (+)-1 | 4.47 | Not specified in source |

| (-)-1 | 36,400 | Not specified in source |

Data sourced from a study that synthesized and evaluated all eight stereoisomers of dihydrotetrabenazine. nih.gov

Synthetic Methods for Dihydrotetrabenazine Isomers

| Starting Material | Reagent(s) | Product(s) |

| (+)-Tetrabenazine | NaBH4 | (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ |

| (+)-Tetrabenazine | L-Selectride® | (2S,3R,11bR)-DHTBZ |

| (2S,3R,11bR)-DHTBZ | PCl5 | Alkene intermediate |

| (3S,11bS)-Tetrabenazine | Borane-methyl sulfide | (-)-2 |

| (±)-Tetrabenazine | Ketoreductase (BsSDR10) | Various DHTBZ isomers |

This table summarizes various synthetic approaches to producing dihydrotetrabenazine stereoisomers. nih.govnih.gov

Methodologies for the Preparation of this compound

The preparation of a single diastereomer like (2R,3S,11bR)-DHTBZ from a molecule with three chiral centers is a considerable synthetic challenge. Various strategies have been developed to control the stereochemical outcomes of the reactions involved.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. This strategy has been applied to the synthesis of precursors for dihydrotetrabenazine.

One notable example involves the use of a chiral sulfinamide auxiliary for the asymmetric synthesis of a key intermediate. In a route developed for (–)-α-HTBZ, a diastereomer of the target compound, a known chloroaldehyde was condensed with a chiral sulfinamide to produce a chiral imine. mdpi.com The subsequent asymmetric allylation of this imine proceeded with a high diastereomeric ratio (9:1), effectively setting one of the crucial stereocenters of the benzo[a]quinolizine core under the influence of the temporary chiral group. mdpi.com While this specific example leads to a different isomer, the methodology demonstrates the viability of using chiral auxiliaries to control stereochemistry in the synthesis of the dihydrotetrabenazine scaffold.

Asymmetric catalysis employs chiral catalysts to stereoselectively convert a prochiral substrate into a chiral product. This approach has been explored in both total synthesis and in the direct reduction of tetrabenazine.

An enantioselective total synthesis of (+)-dihydrotetrabenazine was achieved utilizing a palladium-catalyzed asymmetric malonate addition as the key step to establish the initial stereocenter. nih.gov This reaction, starting from a dihydroisoquinoline precursor, created the C11b stereocenter with high enantiomeric excess (>97% ee), which then directed the diastereoselective formation of the subsequent stereocenters. nih.gov

Furthermore, biocatalysis, a form of asymmetric catalysis using enzymes, has been investigated for the stereoselective reduction of tetrabenazine. Engineered ketoreductases (KREDs), derived from Bacillus subtilis, have been used for the kinetic resolution of racemic tetrabenazine. acs.orgsemanticscholar.org While wild-type enzymes showed some selectivity, evolved variants demonstrated significantly improved diastereoselectivity for specific DHTBZ isomers. acs.orgsemanticscholar.org For instance, one variant exhibited a marked preference for producing (2S,3R,11bR)-DHTBZ with a diastereoselectivity of 84.7%. acs.org This highlights the potential of catalyst design, whether chemical or biological, to control the reduction step and yield specific DHTBZ isomers.

The synthesis of specific dihydrotetrabenazine isomers, including (2R,3S,11bR)-DHTBZ, often requires multi-step sequences starting from resolved enantiomers of its precursor, tetrabenazine (TBZ). nih.gov A stereoselective synthesis for all four isomers that share the (3R,11bR) configuration, including (2R,3S,11bR)-DHTBZ, has been reported starting from enantiomerically pure (+)-(3R,11bR)-tetrabenazine. nih.govresearchgate.net

Controlling the geometry of reactive intermediates is a powerful tool for directing the stereochemical outcome of a reaction. The synthesis of (2R,3S,11bR)-DHTBZ (designated as (+)-4 in the research) from (+)-(3R,11bR)-tetrabenazine provides a clear example of this principle. nih.gov

The synthesis proceeds through the following key steps:

Stereoselective Reduction: (+)-(3R,11bR)-TBZ is first reduced with L-Selectride® to stereoselectively yield (2S,3R,11bR)-DHTBZ ((+)-3). nih.gov

Dehydration to an Alkene: This alcohol is then subjected to dehydration using phosphorus pentachloride (PCl₅), which forms a specific alkene intermediate, (+)-7. nih.gov

Stereoselective Hydroboration-Oxidation: The crucial step involves the hydroboration-oxidation of the alkene intermediate (+)-7. This reaction proceeds with high stereoselectivity to provide the alcohol (2R,3S,11bR)-DHTBZ ((+)-4). nih.govresearchgate.netresearchgate.net

This sequence demonstrates how the stereochemistry of the final product is controlled by passing through a conformationally restricted alkene intermediate, where the reagents can only approach from a specific face, thus ensuring the desired diastereomer is formed.

Table 1: Synthetic Pathway to (2R,3S,11bR)-DHTBZ via Intermediate Control This table visualizes the key transformation steps in the synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product | Stereochemical Outcome |

| 1 | (+)-(3R,11bR)-Tetrabenazine | L-Selectride® | (2S,3R,11bR)-DHTBZ | Stereoselective reduction of ketone |

| 2 | (2S,3R,11bR)-DHTBZ | PCl₅ | Alkene Intermediate (+)-7 | Formation of a defined double bond |

| 3 | Alkene Intermediate (+)-7 | i. BH₃, THF; ii. NaOH, H₂O₂ | (2R,3S,11bR)-DHTBZ | Stereoselective addition across the double bond |

Chemical Resolution Techniques for Dihydrotetrabenazine Enantiomers

Chemical resolution is a technique used to separate enantiomers from a racemic mixture. This is typically achieved by reacting the mixture with a single enantiomer of another chiral compound, known as a resolving agent, to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated.

The most common method for chemical resolution is the formation of diastereomeric salts. Since the dihydrotetrabenazine core is basic, it can react with chiral acids to form these separable salts. This technique has been successfully applied to both tetrabenazine and dihydrotetrabenazine itself.

While the direct resolution of all DHTBZ isomers is complex, the resolution of its precursor, racemic tetrabenazine, is a well-established first step in many synthetic routes.

Racemic tetrabenazine has been successfully resolved using (1S)-(+)-10-camphorsulfonic acid ((+)-CSA). nih.gov The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization. nih.govresearchgate.net

More directly relevant is the resolution of α-dihydrotetrabenazine, which is a racemic mixture of the (2R,3R,11bR) and (2S,3S,11bS) enantiomers.

This mixture was resolved using di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate as resolving agents. researchgate.net The selective crystallization of one of the diastereomeric salts from the solution allowed for the isolation of the individual (+)- and (–)-α-dihydrotetrabenazine enantiomers. researchgate.net

Table 2: Examples of Resolving Agents for Tetrabenazine and its Derivatives This table summarizes chiral acids used in the diastereomeric salt resolution of tetrabenazine and related compounds.

| Compound to be Resolved | Resolving Agent | Reference |

| (±)-Tetrabenazine | (1S)-(+)-10-Camphorsulfonic acid | nih.gov |

| (±)-α-Dihydrotetrabenazine | Di-p-toluoyl-L-tartaric acid | researchgate.net |

| (±)-α-Dihydrotetrabenazine | Di-p-toluoyl-D-tartaric acid | researchgate.net |

Once the desired enantiomer or diastereomer is isolated through these synthetic or resolution techniques, it serves as a crucial chemical entity for further research and development.

An in-depth examination of the chemical properties and synthesis of this compound reveals a complex landscape of stereochemistry and analytical characterization. This article focuses exclusively on the scientific methodologies employed in the synthesis, separation, and characterization of this specific stereoisomer and its related compounds.

Structure

3D Structure

属性

分子式 |

C19H29NO3 |

|---|---|

分子量 |

319.4 g/mol |

IUPAC 名称 |

(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1 |

InChI 键 |

WEQLWGNDNRARGE-USXIJHARSA-N |

手性 SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC |

规范 SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

产品来源 |

United States |

Molecular Pharmacology of 2r,3s,11br Dihydrotetrabenazine and Its Stereoisomers

Mechanistic Elucidation of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is a crucial protein responsible for the transport of monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a process essential for normal neuronal signaling. nih.govresearchgate.net Inhibition of VMAT2 by dihydrotetrabenazine (B1670615) isomers leads to a depletion of vesicular monoamines, thereby modulating neurotransmission. researchgate.netnih.gov

Allosteric Modulation and Conformational Locking Mechanisms

Recent structural studies, including cryo-electron microscopy (cryo-EM), have revealed that tetrabenazine (B1681281) and its active metabolite, dihydrotetrabenazine, act as non-competitive inhibitors of VMAT2. nih.govelifesciences.orgelifesciences.org They bind to a site within the central cavity of the transporter, distinct from the substrate-binding site. nih.govelifesciences.orgresearchgate.net This binding event induces a significant conformational change in the VMAT2 protein, effectively "locking" it in an occluded state. nih.govelifesciences.orgelifesciences.org In this conformation, the transporter is unable to bind or translocate monoamine substrates, as both the cytoplasmic and luminal pathways are sealed off. elifesciences.orgelifesciences.org This allosteric modulation prevents the normal transport cycle of VMAT2, leading to the depletion of vesicular monoamines. elifesciences.orgnih.gov

The proposed mechanism involves a two-step process: an initial low-affinity binding of the inhibitor to the lumenal-open state of VMAT2, followed by a conformational shift that results in a high-affinity, "dead-end" complex. nih.govelifesciences.org This locked conformation prevents the egress of the inhibitor and the binding of substrates. elifesciences.org

Kinetic Studies of VMAT2 Binding and Dissociation

Kinetic studies have been instrumental in understanding the interaction between dihydrotetrabenazine isomers and VMAT2. Radioligand binding assays using tritiated ([³H]) or carbon-11 (B1219553) ([¹¹C]) labeled dihydrotetrabenazine have been employed to determine the binding affinities (Kd) and inhibition constants (Ki) of various stereoisomers. nih.govnih.govnih.gov These studies have consistently shown that the binding is a high-affinity interaction. For instance, binding experiments with [³H]-labeled dihydrotetrabenazine (DTBZ) on a modified VMAT2 chimera showed a dissociation constant (Kd) of 26 ± 9 nM, which is comparable to the wild-type control (Kd = 18 ± 4 nM). nih.govnih.gov The binding is also reversible, as demonstrated by competition studies with other VMAT2 ligands. nih.gov The rate of dissociation of the inhibitor from the transporter influences the duration of its pharmacological effect.

Competitive vs. Non-Competitive Binding Profiles

The binding of dihydrotetrabenazine to VMAT2 is characterized as non-competitive with respect to monoamine substrates. nih.govelifesciences.org This is because the inhibitor binds to an allosteric site, separate from the substrate binding pocket. elifesciences.orgelifesciences.org Structural data confirms that tetrabenazine binds within a central cavity, occluding the transporter from both the cytoplasm and the vesicle lumen, which provides a clear mechanistic basis for its non-competitive inhibition profile. nih.govelifesciences.org In contrast, other VMAT2 inhibitors like reserpine (B192253) are considered competitive inhibitors. elifesciences.orgnih.gov This distinction is crucial as it dictates how the inhibitor's effect can be overcome by changes in substrate concentration. In the case of non-competitive inhibition by dihydrotetrabenazine, increasing the concentration of cytoplasmic monoamines will not overcome the blockade of VMAT2.

Stereospecificity of Dihydrotetrabenazine Isomers for VMAT2 Binding

Dihydrotetrabenazine has three chiral centers at positions C-2, C-3, and C-11b, giving rise to several possible stereoisomers. The interaction with VMAT2 is highly stereospecific, meaning that the spatial arrangement of atoms in each isomer dramatically influences its binding affinity and inhibitory potency. nih.govumich.edu

Comparative Binding Affinities (K_i values) of Individual Dihydrotetrabenazine Stereoisomers

The binding affinity of different dihydrotetrabenazine stereoisomers for VMAT2 varies significantly. The (+)-α-dihydrotetrabenazine isomer, which corresponds to the (2R,3R,11bR) configuration, consistently demonstrates the highest affinity for VMAT2. umich.edu In contrast, the (-)-α-dihydrotetrabenazine isomer ((2S,3S,11bS) configuration) exhibits a much lower affinity. umich.edu

Studies have shown that the (+)-enantiomer can have a binding affinity that is over 1000-fold greater than the (-)-enantiomer. nih.gov For example, the (+)-isomer of α-dihydrotetrabenazine has a reported Ki value of 0.97 nM, while the (-)-isomer has a Ki of 2200 nM. umich.edu This stark difference underscores the critical role of stereochemistry in the molecular recognition of dihydrotetrabenazine by VMAT2.

Interactive Table: VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers and Related Compounds

| Compound | Stereochemistry | K_i (nM) | Source |

| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 0.97 | umich.edu |

| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 2200 | umich.edu |

| (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine | (R,R,R) | 1.48 | nih.govfrontiersin.org |

| (-)-9-Trifluoroethoxy-α-dihydrotetrabenazine | (S,S,S) | 270 | frontiersin.org |

| (2R,3R,11bR)-9-Cyclopropylmethoxy-dihydrotetrabenazine | (2R,3R,11bR) | 0.75 | tandfonline.com |

| Isomer 3g | (2R,3S,11bR) | 28 | researchgate.net |

| (+)-Isomer of 9-[¹⁸F]fluoropropyl-(±)-9-O-desmethyldihydrotetrabenazine | (+) | 0.10 | nih.gov |

| (-)-Isomer of 9-[¹⁸F]fluoropropyl-(±)-9-O-desmethyldihydrotetrabenazine | (-) | >3000 | nih.gov |

| R,R,R-DHTBZ | (R,R,R) | 1.0-2.8 | researchgate.net |

Role of Chirality at C-2, C-3, and C-11b in VMAT2 Interaction

The specific three-dimensional arrangement of the substituents at the chiral centers C-2, C-3, and C-11b is paramount for a high-affinity interaction with the VMAT2 binding pocket. The absolute configuration of the biologically active (+)-α-dihydrotetrabenazine has been determined to be (2R, 3R, 11bR). umich.edunih.gov This specific stereochemistry allows for optimal complementary interactions with the amino acid residues lining the binding site within VMAT2. Any deviation from this configuration, as seen in other stereoisomers, leads to a significant loss of binding affinity. umich.edu The precise nature of these interactions, including hydrogen bonds and hydrophobic contacts, is dictated by the spatial orientation of the functional groups on the dihydrotetrabenazine molecule, which is in turn determined by the chirality at each of the three stereocenters.

Structure-Activity Relationship (SAR) Studies on Dihydrotetrabenazine Isomers

The therapeutic effects and potency of dihydrotetrabenazine (DTBZ) are intrinsically linked to its stereochemistry. The specific three-dimensional arrangement of its atoms dictates its affinity for and activity at its primary target, the vesicular monoamine transporter 2 (VMAT2). Structure-activity relationship (SAR) studies have been crucial in elucidating the optimal configurations and substitutions for potent VMAT2 inhibition.

Importance of (3R,11bR)-Configuration for Potent VMAT2 Affinity

The stereochemical configuration at the C-3 and C-11b positions of the dihydrotetrabenazine molecule is a critical determinant of its binding affinity to VMAT2. Research has consistently shown that the (3R,11bR)-configuration is essential for high-affinity binding.

The biological activity of α-dihydrotetrabenazine, a metabolite of tetrabenazine, resides almost exclusively in the (+)-isomer, which has the (2R, 3R, 11bR) absolute configuration. umich.edu This isomer demonstrates a high binding affinity for VMAT2, with a reported Ki value of 0.97 nM. umich.edu In stark contrast, its enantiomer, the (-)-isomer with a (2S, 3S, 11bS) configuration, exhibits very low affinity, with a Ki value of 2200 nM. umich.edu This dramatic difference underscores the stereospecificity of the VMAT2 binding pocket.

Further studies on various stereoisomers have reinforced this finding. For instance, the isomer with the (2R, 3R, 11bR) configuration, also known as (+)-α-HTBZ, is a potent VMAT2 inhibitor. nih.gov Molecular docking studies suggest that isomers with the (3R, 11bR) configuration have similar binding modes within the VMAT2 transporter. tandfonline.com The significance of this configuration suggests that tetrabenazine itself likely consists of an active (3R, 11bR) and an inactive (3S, 11bS) enantiomer. umich.edu

One of the four possible DTBZ isomers, (2R,3S,11bR)-dihydrotetrabenazine (isomer 3g), has demonstrated the highest affinity in [³H]DTBZ binding assays, with a Ki of 28 nM. researchgate.net

Influence of Substituents (e.g., Methoxy (B1213986) Groups) on Binding Efficacy

Substituents on the benzo[a]quinolizine ring system, particularly the methoxy groups at positions 9 and 10, play a significant role in modulating the binding efficacy of dihydrotetrabenazine isomers to VMAT2.

The two methoxy groups on the tetrabenazine molecule are known to influence its interaction with the binding site. researchgate.net SAR studies on dihydrotetrabenazine derivatives have revealed that the relative length of substituents at positions 9 and 10 can impact the inhibitory effect on VMAT2. nih.govresearchgate.net Specifically, derivatives with a longer substituent chain at position 9 compared to position 10 tend to have better VMAT2 inhibitory effects. nih.govresearchgate.net This is supported by the observation that O-demethylation at position 9, a common metabolic pathway, leads to an inactive metabolite. nih.gov

The hydrophobicity of the tetrabenazine-binding site on the VMAT2 transporter has been demonstrated, indicating that the lipophilicity of the molecule, influenced by substituents like methoxy groups, is a key factor in its binding potency. taylorandfrancis.com The binding site is considered to be in a hydrophobic environment and in equilibrium with the ligand present in the membrane phase. taylorandfrancis.com

Modifications to the Isobutyl Side Chain and Their Impact

The isobutyl side chain at the C-3 position of the dihydrotetrabenazine scaffold also contributes to the molecule's interaction with VMAT2. Modifications to this side chain can impact binding affinity and selectivity.

Cryo-electron microscopy studies of the VMAT2-tetrabenazine complex have provided structural insights into this interaction. The isobutyl group of tetrabenazine is wedged into a small hydrophobic pocket within the transporter. nih.govnih.govresearchgate.net This pocket is in close proximity to the valine residue at position 232 (V232) in VMAT2. nih.govnih.govresearchgate.net In VMAT1, this corresponding residue is a leucine (B10760876). nih.govresearchgate.net The larger size of the leucine side chain would create a steric clash with the isobutyl group of tetrabenazine, which helps to explain the higher affinity of tetrabenazine for VMAT2 over VMAT1. nih.govnih.govresearchgate.net

This specific interaction highlights the importance of the size and shape of the substituent at the C-3 position for achieving potent and selective VMAT2 inhibition. Any significant alteration to the isobutyl group would likely affect its fit within this hydrophobic pocket and, consequently, alter its binding affinity.

Interaction with Other Monoamine Transporters and Receptors (Preclinical Context)

While this compound and its isomers are primarily known as VMAT2 inhibitors, their potential interactions with other monoamine transporters and receptors are an important aspect of their preclinical pharmacological profile.

Selectivity Profiles Against VMAT1

VMAT1 and VMAT2 share a significant degree of sequence identity, yet they exhibit distinct pharmacological properties. elifesciences.org Tetrabenazine and its metabolites generally show a higher affinity for VMAT2 compared to VMAT1. nih.gov This selectivity is clinically significant, as VMAT2 is the primary transporter in the central nervous system, while VMAT1 is predominantly found in peripheral tissues.

The structural basis for this selectivity lies, in part, in the differences in the amino acid residues lining the binding pocket of the two transporters. As mentioned previously, the presence of a valine (V232) in VMAT2 versus a leucine in VMAT1 at a key position near the isobutyl side chain of tetrabenazine contributes to this differential affinity. nih.govnih.govresearchgate.net Reserpine, another VMAT inhibitor, binds to both VMAT1 and VMAT2 with similar affinity, highlighting the unique selectivity profile of the tetrabenazine class of compounds. nih.gov

Evaluation of Dopamine (B1211576) Receptor Interactions (Excluding Clinical Implications)

In a preclinical setting, the interaction of dihydrotetrabenazine isomers with dopamine receptors has been investigated to understand their full pharmacological spectrum. While the primary mechanism of action is VMAT2 inhibition, some metabolites may exhibit affinity for dopamine receptors.

Studies have shown that certain deuterated metabolites of dihydrotetrabenazine, such as [-]-α-deuHTBZ, have appreciable affinity for dopamine D2S and D3 receptors. nih.govresearchgate.net This particular metabolite is a relatively weak VMAT2 inhibitor but constitutes a significant portion of the circulating metabolites following the administration of deutetrabenazine. nih.gov In contrast, the [+]-α-HTBZ metabolite, which is a potent VMAT2 inhibitor, shows negligible affinity for dopamine receptors. nih.gov

Animal studies have suggested that at high doses, tetrabenazine can displace the D2 ligand ³H-spiperone, indicating a potential for dopamine receptor antagonism. researchgate.net However, newer analogs like deutetrabenazine and valbenazine (B1662120) are designed to have little to no affinity for D2 receptors. researchgate.net It is important to note that a metabolite of deutetrabenazine, [-]-α-deuterated dihydrotetrabenazine, does show moderate activity at D2 and D3 receptors. researchgate.net

The interaction with dopamine receptors is complex and can be influenced by the specific stereoisomer and its metabolic pathway. These preclinical findings provide a basis for understanding the broader neuropharmacological profile of these compounds beyond their primary VMAT2 inhibitory activity.

Data Tables

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine Isomers

| Isomer/Compound | Configuration | VMAT2 Binding Affinity (Ki) | Reference |

| (+)-α-Dihydrotetrabenazine | (2R, 3R, 11bR) | 0.97 nM | umich.edu |

| (-)-α-Dihydrotetrabenazine | (2S, 3S, 11bS) | 2200 nM | umich.edu |

| This compound | (2R, 3S, 11bR) | 28 nM | researchgate.net |

| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | (R,R,R) | 1.48 nM | nih.gov |

| (-)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | --- | 270 nM | nih.gov |

| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine | (2R, 3R, 11bR) | 0.75 nM | tandfonline.com |

Table 2: Preclinical Receptor Binding Profile of a Dihydrotetrabenazine Metabolite

| Receptor | Binding Affinity of [-]-α-deuHTBZ | Reference |

| Dopamine D2S | Appreciable | nih.gov |

| Dopamine D3 | Appreciable | nih.gov |

| Serotonin (B10506) 5-HT1A | Appreciable | nih.gov |

| Serotonin 5-HT2B | Appreciable | nih.gov |

| Serotonin 5-HT7 | Appreciable | nih.gov |

Serotonin and Norepinephrine (B1679862) Transporter Interactions in Research Models

Comprehensive in vitro studies designed to characterize the pharmacological profile of dihydrotetrabenazine (HTBZ) stereoisomers have consistently demonstrated their high potency and selectivity for VMAT2. These investigations have sought to determine the binding affinities of various isomers at a range of central nervous system targets, including SERT and NET, to understand their full spectrum of activity and potential for off-target effects.

A key study examining the pharmacologic characterization of the dihydrotetrabenazine isomers of deutetrabenazine and valbenazine found that the primary active metabolite of valbenazine, (+)-α-HTBZ, exhibits negligible affinity for serotonin and adrenergic receptors. nih.gov This finding suggests that its therapeutic actions are not mediated by the inhibition of serotonin or norepinephrine reuptake.

Further research into the off-target interactions of deuterated HTBZ metabolites provided more nuanced, yet consistent, results. While the [-]-α-deuHTBZ isomer was found to have appreciable affinity for certain dopamine (D2S, D3) and serotonin receptors (5-HT1A, 5-HT2B, 5-HT7), it did not show significant binding to the serotonin transporter (SERT) or the norepinephrine transporter (NET). nih.gov This distinction is critical, as binding to serotonin receptors produces different physiological effects than blocking the transporter protein.

The primary focus of research on dihydrotetrabenazine stereoisomers has been their interaction with VMAT2. Studies have confirmed that the binding to VMAT2 is highly stereospecific. For instance, (+)-α-dihydrotetrabenazine demonstrates high affinity for VMAT2, with a reported Ki value of 0.97 nM, while the (-)-isomer is largely inactive. nih.gov This high-affinity binding to VMAT2 is the established mechanism through which these compounds exert their therapeutic effects in conditions such as tardive dyskinesia.

Metabolism and Biotransformation Pathways of Dihydrotetrabenazine in Preclinical Models

Enzymatic Reduction of Tetrabenazine (B1681281) to Dihydrotetrabenazine (B1670615) Isomers

The initial and most significant metabolic step for tetrabenazine is the reduction of its ketone group. This biotransformation is rapid and extensive, occurring primarily during first-pass hepatic metabolism. nih.govnih.gov

The reduction of the 2-keto group in tetrabenazine is catalyzed by cytosolic carbonyl reductases in the liver. nih.govdrugbank.com Since the commercially available form of tetrabenazine is a racemic mixture of two enantiomers—(+)-(3R,11bR)-tetrabenazine and (–)-(3S,11bS)-tetrabenazine—the reduction process introduces an additional chiral center at the C-2 position. nih.gov This results in the formation of four primary dihydrotetrabenazine (DHTBZ) stereoisomers. tandfonline.comd-nb.info

The reduction of the (3R,11bR)-tetrabenazine enantiomer yields two isomers:

(+)-α-DHTBZ , which has the (2R,3R,11bR) configuration. nih.govd-nb.info

(+)-β-DHTBZ , which has the (2S,3R,11bR) configuration. nih.gov

Conversely, the reduction of the (3S,11bS)-tetrabenazine enantiomer produces:

(-)-α-DHTBZ , with a (2S,3S,11bS) configuration. d-nb.info

(-)-β-DHTBZ , with a (2R,3S,11bS) configuration. nih.govd-nb.info

These four stereoisomers are the principal pharmacologically active substances found in vivo after tetrabenazine administration. nih.gov The isomer (+)-α-dihydrotetrabenazine, with the (2R,3R,11bR) configuration, is recognized as the most biologically active isomer. researchgate.net

| Parent Tetrabenazine Enantiomer | Resulting Dihydrotetrabenazine (DHTBZ) Isomer | Stereochemical Configuration |

|---|---|---|

| (+)-(3R,11bR)-Tetrabenazine | (+)-α-DHTBZ | (2R,3R,11bR) |

| (+)-(3R,11bR)-Tetrabenazine | (+)-β-DHTBZ | (2S,3R,11bR) |

| (–)-(3S,11bS)-Tetrabenazine | (-)-α-DHTBZ | (2S,3S,11bS) |

| (–)-(3S,11bS)-Tetrabenazine | (-)-β-DHTBZ | (2R,3S,11bS) |

The specific isomer (2R,3S,11bR)-dihydrotetrabenazine is classified as a β-isomer based on the trans relationship between the hydrogen atoms at the C-2 and C-3 positions. While the four isomers listed in Table 1 are the most commonly cited metabolites from racemic tetrabenazine, the metabolic pathways for all eight possible stereoisomers of dihydrotetrabenazine have been explored through synthetic chemistry to support comprehensive pharmacological evaluation. nih.gov The in vivo formation of this compound would arise from a thermodynamically less stable cis-isomer of tetrabenazine, which is not typically present in the marketed drug formulation. nih.gov

Cytochrome P450 (CYP) Mediated Metabolism of Dihydrotetrabenazine

Following their formation, the dihydrotetrabenazine isomers undergo further metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This subsequent phase of biotransformation generally leads to the formation of inactive metabolites. tandfonline.com

CYP2D6 is the principal enzyme responsible for the metabolism of the β-isomers of dihydrotetrabenazine. drugbank.comtandfonline.comresearchgate.net This pathway is significant because genetic polymorphisms in the CYP2D6 gene can lead to variations in metabolic rates among individuals, classifying them as poor, intermediate, or extensive metabolizers. researchgate.netnih.gov For individuals with no CYP2D6 activity (poor metabolizers), exposure to the active metabolites of tetrabenazine can be significantly increased. nih.gov The metabolism of β-DHTBZ isomers, which would include this compound, is almost exclusively handled by CYP2D6, while the α-isomers are metabolized by both CYP2D6 and CYP3A4. tandfonline.comresearchgate.net

CYP3A4: This enzyme contributes to the metabolism of the α-dihydrotetrabenazine isomers but is not considered a major pathway for the β-isomers. tandfonline.comresearchgate.net

CYP2C8: In vitro studies using human liver microsomes to evaluate the metabolism of the parent compound, tetrabenazine, indicated that CYP2C8 did not form the evaluated metabolites, suggesting it does not play a significant role in the initial metabolic pathways. fda.gov Its involvement in the subsequent metabolism of dihydrotetrabenazine metabolites is therefore considered unlikely.

| DHTBZ Isomer Type | Primary Metabolizing Enzyme(s) | Notes |

|---|---|---|

| α-isomers (e.g., (+)-α-DHTBZ) | CYP2D6 and CYP3A4 | Metabolized by two major CYP enzymes. tandfonline.comresearchgate.net |

| β-isomers (e.g., (2R,3S,11bR)-DHTBZ) | CYP2D6 | Metabolized almost solely by CYP2D6. tandfonline.comresearchgate.net |

The action of CYP enzymes on dihydrotetrabenazine isomers results in the creation of oxidized and demethylated products. The primary metabolic transformation for β-dihydrotetrabenazine via CYP2D6 is O-demethylation. drugbank.comtandfonline.com Specifically, β-DHTBZ is metabolized into a major circulating metabolite known as 9-desmethyl-β-DHTBZ. drugbank.com Further metabolism can lead to the creation of other hydroxylated and bis-O-dealkylated (demethylated at both the 9 and 10 positions) metabolites, which are typically inactive and more water-soluble, facilitating their excretion from the body. tandfonline.comfda.gov

Conjugation Reactions of Dihydrotetrabenazine

Conjugation is a critical Phase II metabolic process that renders metabolites more water-soluble, facilitating their excretion from the body. nih.govtaylorandfrancis.com For dihydrotetrabenazine and its derivatives, this primarily involves the attachment of glucuronic acid or sulfate (B86663) groups to the molecule. nih.govnih.gov

Glucuronidation, the covalent addition of a glucuronic acid moiety, is a significant metabolic pathway for dihydrotetrabenazine and its Phase I metabolites. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In preclinical studies involving a derivative of dihydrotetrabenazine, glucuronide conjugation of mono-oxidized (hydroxylated) and demethylated products was identified as a major metabolic pathway in dog plasma. nih.govresearchgate.net Direct glucuronidation of the parent dihydrotetrabenazine molecule has also been observed. nih.gov

Research indicates that after the initial formation of hydroxylated metabolites via cytochrome P450 enzymes, these products become substrates for UGT enzymes. nih.govnih.gov While both aromatic and aliphatic hydroxyl groups on such molecules can theoretically undergo glucuronidation, in vivo studies of similar compounds suggest that conjugation at aromatic hydroxyl groups is often the preferred pathway under physiological conditions. mdpi.comresearchgate.net Some studies have also identified that O-desmethyl metabolites of deutetrabenazine's active metabolites are conjugated with sulphate. nih.gov Historical research on tetrabenazine metabolism identified several metabolites, four of which were bound to glucuronic acid, underscoring the importance of this pathway. google.com

The detection and quantification of specific dihydrotetrabenazine isomers and their conjugated metabolites in biological samples like plasma and serum are essential for understanding their pharmacokinetic profiles. nih.gov The primary analytical method employed in preclinical and clinical research for this purpose is liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

This technique offers high sensitivity and specificity, allowing for the separation and measurement of individual stereoisomers, which is crucial given their different pharmacological activities. nih.gov The typical workflow involves:

Sample Preparation: Solid-phase extraction (SPE) is often used to clean up the biological matrix and isolate the analytes from interfering substances. nih.gov In some methods, a derivatization step is performed to enhance the chromatographic separation of the stereoisomers. nih.gov

Chromatographic Separation: A chiral liquid chromatography column (such as an Acquity BEH C18) is used to separate the different HTBZ isomers. nih.gov A mobile phase gradient, typically consisting of water and acetonitrile (B52724) with an additive like formic acid, is employed to elute the compounds from the column. nih.govnih.gov

Mass Spectrometric Detection: A triple quadrupole or high-resolution mass spectrometer (HRMS) is used for detection and quantification. nih.govnih.gov Specific precursor-to-product ion transitions are monitored for each isomer and its corresponding internal standard, ensuring accurate measurement. nih.govnih.gov Data acquisition and analysis are performed using specialized software. nih.gov

Stereochemical Implications in Dihydrotetrabenazine Metabolism

Stereochemistry plays a pivotal role in the metabolism and pharmacological activity of dihydrotetrabenazine. The three-dimensional orientation of the atoms in each stereoisomer dictates its interaction with metabolic enzymes and its binding affinity for the target protein, vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov

The formation and clearance of dihydrotetrabenazine isomers are stereoselective processes. nih.govnih.gov Following administration of tetrabenazine, the four primary HTBZ isomers are formed at different rates by microsomal and cytosolic carbonyl reductase enzymes. nih.gov This leads to significantly different circulating concentrations of each isomer.

In studies of patients administered tetrabenazine, the most abundant isomers found in circulation were (−)-α-HTBZ and (+)-β-HTBZ, while (+)-α-HTBZ and (−)-β-HTBZ were present as minor metabolites. nih.gov In contrast, for valbenazine (B1662120), which is a prodrug of a single isomer, only (+)-α-HTBZ was observed in plasma. nih.govresearchgate.net Further metabolism of these isomers, such as O-demethylation, is also subject to enzymatic differences. For instance, the enzyme CYP2D6 is a major contributor to the demethylation of all four dihydrotetrabenazine isomers, a step which can lead to inactive metabolites. nih.govresearchgate.net

The specific metabolic profile of the this compound isomer is not individually detailed in extensive studies; it is typically analyzed as part of the mixture of β-isomers. Based on its stereochemical classification, it is considered a (−)-β-HTBZ isomer, which is generally found at lower concentrations than other isomers following tetrabenazine administration. nih.gov

Table 1: Relative Abundance of Dihydrotetrabenazine (HTBZ) Isomers in Circulation Following Tetrabenazine Administration

| Isomer | Relative Abundance | Note |

| (−)-α-HTBZ | Major | One of the most abundant isomers found in circulation. nih.gov |

| (+)-β-HTBZ | Major | Appears to be a primary contributor to VMAT2 inhibition. nih.gov |

| (+)-α-HTBZ | Minor | The primary active metabolite of valbenazine. nih.govresearchgate.net |

| (−)-β-HTBZ | Minor | Found at lower concentrations. nih.gov |

This table is based on findings from human serum samples from patients administered tetrabenazine.

The stereochemical configuration of dihydrotetrabenazine metabolites has a profound impact on their ability to inhibit VMAT2. hmpgloballearningnetwork.comnih.gov Preclinical research has consistently demonstrated that binding to VMAT2 is highly stereospecific. nih.gov

The (+) isomers of dihydrotetrabenazine are potent inhibitors of VMAT2, whereas the (−) isomers are significantly less active. hmpgloballearningnetwork.comnih.gov For example, in vitro studies showed that (+)-α-dihydrotetrabenazine binds to VMAT2 with high affinity, while the (−)-α isomer is approximately 1000-fold less active. nih.govwikipedia.org Similarly, functional assays on the deuterated metabolites of deutetrabenazine confirmed that the [+] metabolites were the active moieties inhibiting VMAT2, while the [–] metabolites were largely inactive. hmpgloballearningnetwork.com

Table 2: VMAT2 Inhibitory Activity of Dihydrotetrabenazine (HTBZ) Stereoisomers

| Isomer | VMAT2 Inhibitory Potency | Representative Value |

| (+)-α-HTBZ | High | K_i = 0.97 nM nih.gov |

| (−)-α-HTBZ | Low / Inactive | K_i = 2.2 µM (2200 nM) nih.gov |

| (+) Metabolites (deutetrabenazine) | High | IC_50 ≈ 10 nM hmpgloballearningnetwork.com |

| (−) Metabolites (deutetrabenazine) | Low / Inactive | IC_50 > 1000 nM hmpgloballearningnetwork.com |

Values are from in vitro studies on rat brain striatum or functional assays and demonstrate the significant difference in potency between stereoisomers.

Preclinical in Vitro and in Vivo Research Models for 2r,3s,11br Dihydrotetrabenazine

In Vitro Assays for VMAT2 Ligand Binding and Functional Inhibition

In vitro assays are fundamental in characterizing the interaction of (2R,3S,11bR)-Dihydrotetrabenazine with its molecular target, VMAT2. These assays provide quantitative data on binding affinity and functional inhibition.

Radioligand Binding Assays Using [³H]Dihydrotetrabenazine and Analogues

Radioligand binding assays are a cornerstone for determining the affinity of compounds for VMAT2. These assays typically utilize [³H]dihydrotetrabenazine or its analogues to label VMAT2 in tissue homogenates or cell preparations.

The binding of [³H]dihydrotetrabenazine to brain homogenates is a stable and reliable method for quantifying VMAT2 sites. nih.gov Studies have shown that [³H]dihydrotetrabenazine binds to a single class of sites with high affinity. nih.govnih.gov For instance, in human brain regions, the dissociation constant (Kd) for [³H]dihydrotetrabenazine binding is approximately 2.7 nM. nih.gov Similarly, in mouse brain homogenates, the Kd has been determined to be around 2.4 nM. nih.gov The density of these binding sites is highest in dopamine-rich areas like the caudate nucleus, putamen, and nucleus accumbens. nih.gov

Competition assays, where a range of concentrations of an unlabeled compound is used to displace the radioligand, are employed to determine the inhibitory constant (Ki) of test compounds. giffordbioscience.com This provides a measure of their binding affinity. For example, a study on a VMAT2 chimera found that it bound [³H]dihydrotetrabenazine with a Kd of 26 ± 9 nM, similar to the wild-type VMAT2 (Kd = 18 ± 4 nM). nih.gov

Table 1: Binding Affinity of Dihydrotetrabenazine (B1670615) Analogues for VMAT2

| Compound | Radioligand | Tissue/Cell Source | Binding Affinity (Ki or Kd) |

|---|---|---|---|

| [³H]Dihydrotetrabenazine | - | Human Brain Homogenates | Kd = 2.7 nM nih.gov |

| [³H]Dihydrotetrabenazine | - | Mouse Brain Homogenates | Kd = 2.4 nM nih.gov |

| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | [³H]Dihydrotetrabenazine | Rat Striatal Membranes | Ki = 1.48 nM nih.gov |

| (2R, 3R, 11bR)-9-Cyclopropylmethoxy-dihydrotetrabenazine | [¹²⁵I]-Iodovinyl-TBZ | Rat Striatal Tissue Homogenates | Ki = 0.75 nM researchgate.net |

| VMAT2 Chimera | [³H]Dihydrotetrabenazine | - | Kd = 26 ± 9 nM nih.gov |

| Wild-Type VMAT2 | [³H]Dihydrotetrabenazine | - | Kd = 18 ± 4 nM nih.gov |

Monoamine Uptake Inhibition Studies in Synaptosomes (e.g., Striatal Synaptosomes)

Synaptosomes, which are isolated presynaptic terminals, provide a functional model to study the inhibition of monoamine uptake into synaptic vesicles. These assays measure the ability of a compound to block the transport of radiolabeled monoamines, such as [³H]dopamine or [³H]serotonin, into the vesicles.

This compound is a potent inhibitor of monoamine uptake. Studies using synaptic vesicles from various mouse brain regions have shown that dihydrotetrabenazine inhibits serotonin (B10506) uptake with an inhibitory constant (IC₅₀) of 2.6 nM. nih.gov This value is comparable to its binding affinity (Kd), suggesting that it specifically targets the monoamine transporter. nih.gov

Derivatives of dihydrotetrabenazine have also been evaluated for their ability to inhibit monoamine uptake. For example, (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine strongly inhibited [³H]dopamine uptake in rat striatal synaptosomes with an IC₅₀ of 6.11 nM. nih.gov In contrast, tetrabenazine (B1681281) itself has been shown to inhibit [³H]dopamine uptake into synaptic vesicles with a Ki value of 0.07 μM. nih.gov

Table 2: Inhibition of Monoamine Uptake by Dihydrotetrabenazine and Related Compounds

| Compound | Radiotracer | Preparation | Inhibitory Concentration (IC₅₀ or Ki) |

|---|---|---|---|

| Dihydrotetrabenazine | [³H]Serotonin | Mouse Brain Synaptic Vesicles | IC₅₀ = 2.6 nM nih.gov |

| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | [³H]Dopamine | Rat Striatal Synaptosomes | IC₅₀ = 6.11 nM nih.gov |

| Tetrabenazine | [³H]Dopamine | Isolated Striatal Synaptic Vesicles | Ki = 0.07 μM nih.gov |

Cellular Assays for VMAT2 Activity Modulation

Cellular assays provide a more integrated system to study the effects of compounds on VMAT2 activity within a living cell. These assays often use cell lines, such as HEK293 cells, that are engineered to express VMAT2. uib.no

A fluorescent substrate-based assay has been developed to screen for modulators of VMAT2 activity. uib.no This high-throughput method allows for the identification of both inhibitors and activators of VMAT2. uib.no In such assays, known VMAT2 inhibitors like dihydrotetrabenazine are used as reference compounds to validate the assay and to investigate the binding sites of new potential modulators. uib.nouib.no For instance, an inhibition displacement assay can determine if a test compound competes with dihydrotetrabenazine for the same binding site on VMAT2. uib.no

Animal Models for Investigating Dihydrotetrabenazine Pharmacodynamics

Animal models are indispensable for studying the in vivo effects of this compound on behavior and neurochemistry. Rodent models are most commonly used for this purpose.

Rodent Models for Locomotor Activity Assessment (Focusing on Research Outcomes)

A key pharmacodynamic effect of VMAT2 inhibitors is a reduction in spontaneous locomotor activity, which is a behavioral proxy for central monoamine depletion. This is typically assessed in rodents using automated activity chambers that track movement over time. nih.govfrontiersin.org

Studies have shown that dihydrotetrabenazine and its analogues cause a dose-dependent decrease in locomotor activity in rats. nih.gov For example, (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine produced a faster, stronger, and longer-lasting reduction in locomotion in rats compared to an equivalent dose of valbenazine (B1662120). nih.gov The assessment of locomotor activity is a critical component in the preclinical evaluation of potential treatments for hyperkinetic movement disorders.

Table 3: Effects of Dihydrotetrabenazine Analogues on Locomotor Activity in Rats

| Compound | Animal Model | Assessment Method | Outcome |

|---|---|---|---|

| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | Sprague Dawley Rats | TopScan Monitoring System | Dose-dependent decrease in locomotor activity. nih.gov |

| (2R, 3R, 11bR)-9-Cyclopropylmethoxy-dihydrotetrabenazine | Rats | Not Specified | Decreased locomotor activity. researchgate.net |

Models of Dopaminergic System Modulation (e.g., Amphetamine-Induced Hyperlocomotion)

To investigate the interaction of this compound with the dopaminergic system, models of dopamine (B1211576) hyperactivity are employed. A common model is amphetamine-induced hyperlocomotion. Amphetamine increases extracellular dopamine levels, leading to a significant increase in motor activity. b-neuro.comnih.govnih.gov

Pre-treatment with a VMAT2 inhibitor like tetrabenazine can attenuate the hyperlocomotor effects of amphetamine. nih.gov This is because the depletion of vesicular dopamine stores by the VMAT2 inhibitor reduces the amount of dopamine available for release by amphetamine. These models are crucial for evaluating the potential of dihydrotetrabenazine and its analogues to modulate dopamine-dependent behaviors.

Application of Lesioned Animal Models (e.g., 6-OHDA Models for Dopamine Neurons)

To investigate the effects of this compound in the context of dopamine depletion, a condition central to disorders like Parkinson's disease, researchers frequently employ lesioned animal models. The 6-hydroxydopamine (6-OHDA) model is a classic and widely used example. nih.gov This neurotoxin selectively destroys catecholaminergic neurons, including the dopaminergic neurons in the substantia nigra that are profoundly affected in Parkinson's disease. nih.gov

In these models, a unilateral injection of 6-OHDA into the striatum or the medial forebrain bundle of rodents leads to a significant reduction in dopaminergic neurons on the ipsilateral side. nih.govbiorxiv.org This neuronal loss is then correlated with behavioral changes and can be quantified using various techniques. Studies have shown that in 6-OHDA lesioned rats, there is a dramatic reduction in the binding of radiolabeled dihydrotetrabenazine in the ipsilateral striatum, confirming the compound's utility as a marker for dopaminergic neuron integrity. nih.govnih.gov The extent of this reduction in binding often correlates with the degree of the lesion. nih.gov These models are crucial for mimicking the pathological state of dopamine deficiency and for assessing the potential of compounds like this compound to interact with the remaining VMAT2 sites. nih.govfrontiersin.org

Ex Vivo Analyses of Brain Distribution and VMAT2 Occupancy

Following administration in preclinical models, ex vivo analyses are essential to determine how this compound distributes within the brain and to quantify its occupancy of VMAT2.

Quantitative Autoradiography for VMAT2 Site Localization

Quantitative autoradiography using radiolabeled forms of dihydrotetrabenazine, such as [³H]dihydrotetrabenazine, has been a cornerstone in localizing VMAT2 sites within the brain. nih.gov This technique involves administering the radioligand to animals, followed by the removal and sectioning of the brain. The brain sections are then exposed to film or a phosphor imaging system to visualize the distribution and density of the radioligand binding.

Studies using this method have demonstrated high concentrations of dihydrotetrabenazine binding sites in brain regions rich in monoaminergic neurons. nih.gov These areas include the striatum (caudate and putamen), olfactory tubercles (dopamine-rich), the paraventricular and dorsomedial hypothalamus (noradrenaline-rich), and the lateral septum and suprachiasmatic nucleus (serotonin-rich). nih.gov Conversely, areas with low monoaminergic innervation, such as the cerebellum and various parts of the cerebral cortex, show low levels of binding. nih.gov This distinct distribution pattern confirms the specificity of dihydrotetrabenazine for VMAT2. nih.gov

PET Imaging with Radiotracer Analogues (e.g., ¹¹C- or ¹⁸F-labeled DHTBZ derivatives)

Positron Emission Tomography (PET) imaging with radiotracer analogues of dihydrotetrabenazine allows for the non-invasive, in vivo visualization and quantification of VMAT2 in the living brain. nih.govnih.gov Carbon-11 (B1219553) ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled derivatives are commonly used for this purpose. nih.govgoogle.com These radiotracers enable researchers to study the density and distribution of VMAT2 in real-time within animal models. nih.gov

A key metric in PET imaging studies of VMAT2 is the striatum-to-cerebellum ratio. The striatum has a high density of VMAT2, while the cerebellum has a very low density and is often used as a reference region representing non-specific binding. nih.govnih.gov A higher striatum-to-cerebellum ratio indicates greater specific binding of the radiotracer to VMAT2. In animal models, PET studies with radiolabeled dihydrotetrabenazine derivatives consistently show high uptake in the striatum and low uptake in the cerebellum, resulting in high striatum-to-cerebellum ratios. nih.govnih.gov For instance, studies with [¹⁸F]FP-(+)-DTBZ have demonstrated high striatum-to-cerebellum ratios, indicating excellent specific binding. nih.gov The reproducibility of these measurements has been validated in test-retest studies in rats, with some methods showing excellent reliability. nih.gov

The in vivo stability of the radiotracer is a critical factor for accurate PET imaging. An ideal radiotracer should remain intact in the body for the duration of the scan to ensure that the detected signal originates from the target and not from radioactive metabolites. Researchers have developed and evaluated various radiolabeled dihydrotetrabenazine derivatives for their in vivo stability. nih.govacs.org For example, to improve upon the in vivo defluorination observed with some [¹⁸F]-labeled compounds, deuterated analogues such as [¹⁸F]FE-(+)-DTBZ-d4 have been developed. acs.org These modifications have been shown to increase in vivo stability and improve imaging properties in animal models like nonhuman primates. acs.org

Comparative Studies of this compound Against Other Isomers in Preclinical Settings

Tetrabenazine has multiple stereoisomers, and its reduction in the body leads to the formation of four dihydrotetrabenazine (HTBZ) isomers: (+)-α-HTBZ ((2R,3R,11bR)-HTBZ), (-)-α-HTBZ ((2S,3S,11bS)-HTBZ), (+)-β-HTBZ ((2S,3R,11bR)-HTBZ), and (-)-β-HTBZ ((2R,3S,11bS)-HTBZ). nih.gov It is crucial to understand the distinct pharmacological profiles of these isomers.

| Isomer | VMAT2 Inhibition | Off-Target Receptor Affinity |

| (+)-α-HTBZ | Potent | Negligible |

| (-)-α-HTBZ | Weaker | Appreciable for Dopamine and Serotonin receptors |

| (+)-β-HTBZ | Potent | - |

| (-)-β-HTBZ | - | - |

Analytical Methods for Research Grade Dihydrotetrabenazine Quantification and Identification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating (2R,3S,11bR)-Dihydrotetrabenazine from its other stereoisomers and from complex matrices. The choice of technique depends on the analytical goal, whether it is preparative resolution, purity assessment, or trace-level quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable method for separating the enantiomers and diastereomers of Dihydrotetrabenazine (B1670615), which is crucial for determining the isomeric purity of a research-grade sample. nih.gov The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP). nih.gov

Research has demonstrated successful resolution of Dihydrotetrabenazine isomers using various polysaccharide-based and Pirkle-type CSPs. nih.govumich.edu For instance, a Chirex 3014 column, which features an (S)-valine and (R)-1-(α-naphthyl)ethylamine selector, has been used to resolve the isomers of (±)-α-dihydrotetrabenazine. umich.edu Similarly, Chiralpak series columns, such as Chiralpak IC and Chiralpak AD-H, which are based on derivatized amylose (B160209) or cellulose, are effective for separating DHTBZ stereoisomers. nih.govnih.gov The mobile phase composition is critical and is often a mixture of a nonpolar solvent like hexane (B92381) or ethanol, sometimes with additives like trifluoroacetic acid or diethylamine (B46881) (Et₂NH) to improve peak shape and resolution. nih.govumich.edu

Table 1: Examples of Chiral HPLC Conditions for Dihydrotetrabenazine Isomer Separation This table is interactive. You can sort and filter the data.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chirex 3014 ((S)-val-(R)-1-(a-naphthyl)ethylamine) | Hexane:1,2-dichloroethane:ethanol:trifluoroacetic acid (60:30:9.5:0.5) | 1.0 mL/min | Not Specified | umich.edu |

| Chiralpak IC | 100% Methanol + 0.1% Et₂NH | 0.5 mL/min | UV (220 nm) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. While specific applications of GC-MS for the routine analysis of this compound are not extensively documented in the literature, the technique holds potential for its identification.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and introduced onto a long, thin capillary column by a carrier gas (e.g., helium). Separation occurs as the analyte interacts with the stationary phase lining the column. As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural identification by comparing it to spectral libraries. nih.gov Thermal desorption techniques can be employed to avoid solvent extraction and pre-concentrate analytes from a sample matrix before introduction into the GC-MS system. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective quantification of Dihydrotetrabenazine and its metabolites in complex biological matrices, such as plasma. researchgate.net This method couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

A common approach involves reversed-phase HPLC, using columns like a C18 or C8, to separate the analytes. nih.govresearchgate.netnih.gov The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program. nih.gov After elution from the HPLC column, the analyte is ionized, usually by electrospray ionization (ESI) in the positive ion mode. nih.govnih.gov

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Dihydrotetrabenazine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from matrix components and enabling accurate trace-level analysis. nih.gov

Table 2: Typical LC-MS/MS Parameters for Dihydrotetrabenazine Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Elution | Gradient | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are essential for confirming the identity and elucidating the precise three-dimensional structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to establish the connectivity and relative stereochemistry of Dihydrotetrabenazine isomers.

Two-dimensional NMR experiments are particularly crucial. For example, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the cis relationship between the protons at the C-3 and C-11b positions, which is characteristic of the (2R,3S,11bR) isomer. umich.eduresearchgate.net This is observed through the spatial proximity of these protons, resulting in a cross-peak in the NOESY spectrum. Other 2D techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton and carbon signals unequivocally. nih.gov While NMR confirms the relative configuration, determining the absolute configuration often requires correlation with a technique like X-ray crystallography, sometimes performed on a derivative of the compound. umich.edu

Table 3: Application of NMR Techniques for Structural Confirmation This table is interactive. You can sort and filter the data.

| NMR Experiment | Purpose in Dihydrotetrabenazine Analysis | Reference |

|---|---|---|

| ¹H NMR | Determines the number and environment of protons. | nih.gov |

| ¹³C NMR | Determines the number and environment of carbon atoms. | nih.gov |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | nih.gov |

| COSY / HMQC | Establishes proton-proton and proton-carbon correlations. | nih.gov |

| HMBC | Establishes long-range proton-carbon correlations to build the carbon skeleton. | nih.gov |

| NOESY | Confirms relative stereochemistry (e.g., cis configuration at C-3/C-11b) through space correlations. | umich.eduresearchgate.net |

Mass Spectrometry (MS) is fundamental for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to verify the molecular formula, C₁₉H₂₉NO₃. umich.edusapphirebioscience.com

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. researchgate.net The protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For Dihydrotetrabenazine and its derivatives, fragmentation often involves the loss of groups attached to the benzoquinolizine core. researchgate.net Analysis of these fragmentation pathways provides additional evidence to confirm the identity of the compound and can help distinguish it from other isomers or metabolites that might exhibit different fragmentation behavior. researchgate.netnih.gov

Table 4: Key Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₉NO₃ | sapphirebioscience.com |

| Molecular Weight (Monoisotopic) | 319.2147 g/mol | sapphirebioscience.com |

| High-Resolution MS | Provides exact mass to confirm elemental composition. For a related derivative, an observed mass of 361.2255 was compared to a calculated mass of 361.2253. | umich.edu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural characterization of this compound.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. These include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the aliphatic and aromatic C-H bonds.

C-O Stretching: A band typically in the 1050-1250 cm⁻¹ range, associated with the ether linkages of the methoxy (B1213986) groups.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to analyze the electronic transitions within the molecule and can be used for quantitative analysis. The UV-Vis spectrum of this compound is characterized by absorption maxima related to its aromatic system. This technique is sensitive to concentration and can be employed for in-situ measurements. uu.nl While specific absorption maxima for this particular isomer are not extensively detailed in the public literature, the general chromophore of the dimethoxy-substituted aromatic ring would dictate its UV absorption profile. UV-Vis spectroscopy is a rapid and straightforward method for determining the concentration of a sample. uu.nl

Radiochemical Purity Assessment for Labeled Analogues

For in vivo imaging studies, particularly with Positron Emission Tomography (PET), this compound is often labeled with a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C). Ensuring the radiochemical purity of these labeled analogues is paramount for accurate and reliable imaging results.

Radio-HPLC and Radio-TLC for Radiotracer Quality Control

Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the primary techniques for assessing the radiochemical purity of labeled this compound.

Radio-HPLC is a powerful separation technique that can distinguish the labeled product from any radioactive impurities. It is particularly crucial for identifying and quantifying potential radiolysed products that may not be detectable by radio-TLC. eur.nlnih.gov A well-designed HPLC method offers superior chromatographic separation compared to radio-TLC. researchgate.net For instance, in the quality control of a ¹¹C-labeled dihydrotetrabenazine analogue, radio-HPLC would be used to confirm that the radioactivity is associated with the desired compound and to quantify any radioactive byproducts. Studies have shown that for some radiopharmaceuticals, HPLC analysis is essential for identifying radiolysis, which can impact the binding affinity and treatment efficacy. eur.nlnih.gov

Radio-TLC is a simpler and faster method often used for routine quality control to measure the incorporation of the radionuclide and assess the radiochemical purity. nih.gov For example, in the synthesis of 10-¹¹C-dihydrotetrabenazine, radio-TLC can be used to confirm a high radiochemical purity, often greater than 99%. nih.gov However, it's important to note that radio-TLC may not separate all impurities, and cross-validation with HPLC is often recommended, especially during the validation phase of a radiopharmaceutical's implementation. eur.nlnih.gov

The following table summarizes the typical application of these techniques in the quality control of radiolabeled dihydrotetrabenazine.

| Analytical Technique | Purpose | Key Findings/Considerations |

| Radio-HPLC | Definitive identification and quantification of radiochemical purity; detection of radiolysis products. eur.nlnih.gov | Essential for validation and can detect impurities missed by radio-TLC. eur.nlnih.govresearchgate.net |

| Radio-TLC | Rapid assessment of radiochemical yield and purity for routine quality control. nih.gov | Simpler and faster than HPLC, but may not provide complete separation of all radiochemical species. eur.nlnih.gov |

Specific Activity Determination of Labeled this compound

Specific activity is a critical parameter for radiotracers, representing the amount of radioactivity per unit mass of the compound. It is typically expressed in units such as Curies per millimole (Ci/mmol) or Becquerels per micromole (Bq/µmol). A high specific activity is desirable for PET imaging tracers to minimize the administered chemical mass while achieving a sufficient signal for imaging.

The determination of specific activity involves two key measurements:

The total radioactivity of the sample , which is measured using a calibrated ionization chamber or a gamma counter.

The total mass of the compound , which is often determined by HPLC with a UV detector, using a standard curve of the non-radioactive ("cold") compound of known concentration.

For example, in the development of ¹¹C-labeled dihydrotetrabenazine analogues, the specific activity is a key quality control parameter that is determined before the radiotracer is used in preclinical or clinical studies. The synthesis of 10-¹¹C-dihydrotetrabenazine has been reported with an uncorrected radiochemical yield of 18-26%. nih.gov The specific activity would be calculated from the final radioactivity and the amount of the precursor used in the synthesis.

Development of Novel Dihydrotetrabenazine Analogues and Derivatives for Research

Design Principles for Modulating VMAT2 Selectivity and Affinity

The design of new dihydrotetrabenazine-based compounds is a meticulous process guided by a deep understanding of the VMAT2 binding site. The primary goal is to modulate the affinity and selectivity of these ligands to achieve desired pharmacological effects while minimizing off-target interactions.

Structural Modifications at Key Positions (e.g., 9-position, 10-position)

Structural modifications at specific positions on the dihydrotetrabenazine (B1670615) molecule have been a fruitful area of investigation for altering its VMAT2 binding characteristics. The 9-position, in particular, has been identified as a critical site for interaction with the transporter.

Research has shown that the nature of the substituent at the 9-position significantly influences VMAT2 affinity. For instance, the introduction of a 9-(2,2,2-trifluoroethoxy) group led to the development of a highly potent VMAT2 inhibitor. researchgate.netnih.gov In a structure-activity relationship study of various derivatives, it was discovered that compounds had better inhibitory effects on VMAT2 when the substituent at the 9-position had a longer chain length compared to the substituent at the 10-position. researchgate.net The development of radioisotopically labeled tetrabenazine (B1681281) derivatives often starts with the synthesis of 9-O-desmethyl tetrabenazine, which allows for rapid substitution at the phenolic OH group at this position. nih.gov

Modifications at other positions, such as the 3-position, have also been explored. The synthesis of a series of 3-alkyl-dihydrotetrabenazine derivatives yielded compounds with moderate to good binding affinity for VMAT2, with one particular compound emerging as a promising lead for future studies. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is exchanged with a broadly similar alternative to create a new molecule with enhanced properties. cambridgemedchemconsulting.comresearchgate.net This approach is used to improve selectivity, reduce toxicity, and alter the pharmacokinetic profile of a lead compound. researchgate.net

In the context of dihydrotetrabenazine, a key bioisosteric replacement has been the substitution of hydrogen with deuterium, leading to the development of deutetrabenazine. researchgate.net Another significant application of bioisosterism is the replacement of a C-H bond with a C-F bond, which can enhance metabolic stability due to the strength of the C-F bond. researchgate.netcambridgemedchemconsulting.com The trifluoroethylamine group has also been investigated as a bioisostere for amide groups, as its electronegative nature can mimic the carbonyl group and improve metabolic stability. drughunter.com

The goal of these replacements is to create analogues with similar biological activity to the parent compound but with improved physicochemical properties, such as increased metabolic stability or better cell permeability. drughunter.commdpi.com

Conformational Analysis of Dihydrotetrabenazine Scaffolds

The three-dimensional shape, or conformation, of the dihydrotetrabenazine scaffold is a critical determinant of its binding affinity to VMAT2. VMAT2 functions via an alternating access mechanism, shifting between different conformational states. elifesciences.orgelifesciences.org Small-molecule inhibitors like tetrabenazine and its derivatives are thought to bind to the transporter, locking it in a specific, often occluded, conformation. elifesciences.orgelifesciences.orgnih.gov

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the structural basis of VMAT2 inhibition. elifesciences.orgnih.govnih.gov These studies have helped to identify the high-affinity binding site for tetrabenazine and have provided insights into the conformational changes that occur upon ligand binding. elifesciences.orgelifesciences.org Molecular docking studies have also been employed to explore the potential binding modes of different stereoisomers of dihydrotetrabenazine derivatives with VMAT2. researchgate.net Understanding the conformational dynamics of the dihydrotetrabenazine scaffold allows for the rational design of new analogues that can better fit into the VMAT2 binding pocket and exhibit higher affinity and selectivity. The analysis of conformational preferences is often carried out using a combination of techniques including NMR spectroscopy, IR spectroscopy, and computer modeling. figshare.com

Synthesis and Evaluation of Trifluoroethoxy- and Fluoroalkyl-Dihydrotetrabenazine Derivatives

A significant focus in the development of novel dihydrotetrabenazine analogues has been on the synthesis and evaluation of derivatives containing trifluoroethoxy and fluoroalkyl groups. These modifications have been shown to confer desirable properties to the molecules.